3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid
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Overview
Description
3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Esterification and Hydrolysis: The final step involves esterification of the intermediate compound followed by hydrolysis to yield the desired acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step in the synthetic route .
Chemical Reactions Analysis
Types of Reactions
3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4 in acidic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1H-pyrazole: Lacks the ethyl and methylpropanoic acid groups, resulting in different chemical properties.
5-ethyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but lacks the 2-methylpropanoic acid group.
Uniqueness
3-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid is unique due to the combination of the trifluoromethyl group, ethyl group, and 2-methylpropanoic acid moiety, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[5-ethyl-3-(trifluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-3-7-4-8(10(11,12)13)14-15(7)5-6(2)9(16)17/h4,6H,3,5H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLZUEBUGQSOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(C)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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